molecular formula C27H34Cl2N4O5 B10830870 (2S)-N-[4-(cyclopropylamino)-3,4-dioxo-1-[(3S)-2-oxopyrrolidin-3-yl]butan-2-yl]-2-[[(E)-3-(2,4-dichlorophenyl)prop-2-enoyl]amino]-4,4-dimethylpentanamide

(2S)-N-[4-(cyclopropylamino)-3,4-dioxo-1-[(3S)-2-oxopyrrolidin-3-yl]butan-2-yl]-2-[[(E)-3-(2,4-dichlorophenyl)prop-2-enoyl]amino]-4,4-dimethylpentanamide

Cat. No.: B10830870
M. Wt: 565.5 g/mol
InChI Key: BIIBYWQGRFWQKM-JVVROLKMSA-N
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Description

“Example 10 [WO2022129953]” is a synthetic organic compound that has gained attention due to its potent inhibitory effects on SARS-CoV-2 main protease (Mpro). This compound is part of a patent filed by Heptares, indicating its potential as a therapeutic agent against COVID-19 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “Example 10 [WO2022129953]” involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The exact synthetic route and reaction conditions are proprietary and detailed in the patent document .

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using high-purity reagents, and employing advanced techniques such as continuous flow chemistry to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

“Example 10 [WO2022129953]” undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). The conditions vary depending on the specific reaction but generally involve controlled temperatures and pressures to ensure optimal yields.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound.

Scientific Research Applications

“Example 10 [WO2022129953]” has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.

    Biology: Investigated for its potential to inhibit viral proteases, making it a candidate for antiviral drug development.

    Medicine: Explored for its therapeutic potential against COVID-19 due to its inhibitory effects on SARS-CoV-2 Mpro.

    Industry: Potentially used in the development of antiviral coatings and materials to prevent the spread of viruses.

Mechanism of Action

The mechanism of action of “Example 10 [WO2022129953]” involves its binding to the active site of SARS-CoV-2 Mpro, inhibiting its activity. This inhibition prevents the protease from processing viral polyproteins, thereby blocking viral replication. The molecular targets include the catalytic residues of the protease, and the pathways involved are those related to viral replication and protein processing .

Comparison with Similar Compounds

Similar Compounds

    SH-879: Another potent SARS-CoV-2 Mpro inhibitor claimed in the same patent.

    GC376: A known Mpro inhibitor with a similar mechanism of action.

    PF-07321332: An investigational antiviral drug targeting the same protease.

Uniqueness

“Example 10 [WO2022129953]” stands out due to its high potency and specificity for SARS-CoV-2 Mpro. Its unique chemical structure allows for strong binding to the protease’s active site, making it a promising candidate for further development as an antiviral agent.

Properties

Molecular Formula

C27H34Cl2N4O5

Molecular Weight

565.5 g/mol

IUPAC Name

(2S)-N-[4-(cyclopropylamino)-3,4-dioxo-1-[(3S)-2-oxopyrrolidin-3-yl]butan-2-yl]-2-[[(E)-3-(2,4-dichlorophenyl)prop-2-enoyl]amino]-4,4-dimethylpentanamide

InChI

InChI=1S/C27H34Cl2N4O5/c1-27(2,3)14-21(32-22(34)9-5-15-4-6-17(28)13-19(15)29)25(37)33-20(12-16-10-11-30-24(16)36)23(35)26(38)31-18-7-8-18/h4-6,9,13,16,18,20-21H,7-8,10-12,14H2,1-3H3,(H,30,36)(H,31,38)(H,32,34)(H,33,37)/b9-5+/t16-,20?,21-/m0/s1

InChI Key

BIIBYWQGRFWQKM-JVVROLKMSA-N

Isomeric SMILES

CC(C)(C)C[C@@H](C(=O)NC(C[C@@H]1CCNC1=O)C(=O)C(=O)NC2CC2)NC(=O)/C=C/C3=C(C=C(C=C3)Cl)Cl

Canonical SMILES

CC(C)(C)CC(C(=O)NC(CC1CCNC1=O)C(=O)C(=O)NC2CC2)NC(=O)C=CC3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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